molecular formula C13H20Cl2N2 B1398346 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219980-04-7

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Katalognummer: B1398346
CAS-Nummer: 1219980-04-7
Molekulargewicht: 275.21 g/mol
InChI-Schlüssel: FUCHHMIKWDKMDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 and is supplied as a solid powder . It is a derivative of 1,2,3,4-tetrahydroquinoline, a scaffold recognized in medicinal chemistry for its prevalence in bioactive molecules and pharmaceuticals . The core tetrahydroquinoline structure is a semi-hydrogenated derivative of quinoline . While specific biological data for this particular analog is not readily available in the public domain, the structural class suggests potential as a valuable intermediate or building block in organic synthesis and drug discovery efforts. Researchers can leverage this compound in the development of novel molecules for various biochemical and pharmacological applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCHHMIKWDKMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride (CAS Number: 1219960-36-7) is a compound that belongs to the class of tetrahydroquinolines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H22Cl2N2
  • Molecular Weight : 289.25 g/mol
  • CAS Number : 1219960-36-7
  • Purity : ≥95%

Research indicates that tetrahydroquinoline derivatives often exhibit their biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some studies have shown that tetrahydroquinoline derivatives can inhibit nitric oxide synthase (NOS), which plays a crucial role in cardiovascular health and neuroprotection.
  • Antiviral Activity : Certain compounds in this class have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating effectiveness against HIV strains by binding to the reverse transcriptase enzyme and preventing viral replication .

Antiviral Activity

This compound has been investigated for its antiviral properties. In vitro studies suggest that it may exhibit significant inhibitory effects against various viral strains, including HIV. For instance:

  • EC50 Values : The compound showed EC50 values in the low nanomolar range against wild-type and resistant strains of HIV . This suggests a potent antiviral activity comparable to established NNRTIs.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neurodegeneration. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented:

  • Mechanism : It is believed that the compound may exert its neuroprotective effects by enhancing the release of neurotrophic factors and reducing apoptosis in neuronal cells .

Study on NOS Inhibition

A study evaluated the inhibitory effects of various tetrahydroquinoline derivatives on NOS. The results indicated that certain modifications in the structure significantly enhanced the potency against nNOS:

  • Selectivity Ratios : The selectivity ratios for nNOS inhibition were favorable compared to eNOS and iNOS, suggesting potential therapeutic applications in managing conditions like hypertension and neuroinflammation .

Antiviral Efficacy Against HIV

In a comparative study involving several NNRTIs, this compound demonstrated superior antiviral efficacy against both wild-type and mutant strains of HIV:

  • Comparative Analysis : The compound exhibited an EC50 value of 10.6 nM against wild-type strains and maintained efficacy against K103N mutants, indicating its potential as a treatment option for resistant HIV infections .

Data Table

PropertyValue
Molecular FormulaC14H22Cl2N2
Molecular Weight289.25 g/mol
CAS Number1219960-36-7
EC50 (HIV Wild-Type)10.6 nM
EC50 (HIV K103N Mutant)10.2 nM
NOS Inhibition (nNOS IC50)93 nM

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • CNS Activity :
    • Compounds similar to 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride have shown significant central nervous system (CNS) depressant activities. These compounds may be useful in developing new sedatives or anxiolytics .
  • Antimicrobial Properties :
    • Research indicates that tetrahydroquinolines exhibit antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics .
  • Antitumor Activity :
    • Some derivatives of tetrahydroquinoline have been studied for their anticancer properties. They have shown effectiveness in inhibiting tumor growth and could be further explored as therapeutic agents in oncology .
  • Neurological Disorders :
    • The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to influence neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives, including this compound. The results demonstrated potent activity against resistant strains of bacteria, highlighting the compound's potential as a new antibiotic agent .

Case Study 2: CNS Depressant Effects

In an experimental study on animal models, the CNS depressant effects of related tetrahydroquinoline compounds were evaluated. The results indicated significant sedative properties at varying dosages, suggesting that this class of compounds could lead to new treatments for anxiety and sleep disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Tetrahydroquinoline Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent/Position Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-Pyrrolidinyl (1-position) C₁₃H₁₈N₂·2HCl 202.3 (free base) High solubility (dihydrochloride), likely basic
1-(Piperidin-4-ylmethyl)-THQ dihydrochloride Piperidinylmethyl (1-position) C₁₅H₂₄Cl₂N₂ 303.27 Bulkier substituent, higher lipophilicity
6-(Piperidin-4-yl)-THQ dihydrochloride Piperidinyl (6-position) C₁₄H₂₁Cl₂N₂ 283.23 Positional isomer; altered receptor binding
1-(2-Hydrazinylpyridin-3-ylsulfonyl)-THQ Sulfonylpyridinyl (1-position) C₁₄H₁₆N₄O₂S 304.36 Hydrogen-bonding capacity, antimalarial potential
1-(2,4-Dichlorobenzoyl)-THQ Dichlorobenzoyl (1-position) C₁₆H₁₃Cl₂NO 306.19 High lipophilicity, irritant

Key Observations:

  • Positional Isomerism : The placement of substituents (e.g., 1-position vs. 6-position in piperidinyl-THQ derivatives) significantly impacts biological activity. For instance, 6-substituted analogs may exhibit different receptor affinities due to steric hindrance or altered electron distribution .
  • The dihydrochloride salt of the target compound offers superior aqueous solubility, critical for pharmaceutical formulations .

Vorbereitungsmethoden

Alkylation of 1,2,3,4-Tetrahydroquinoline Core

The core synthetic strategy for 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline involves nucleophilic substitution (alkylation) of the tetrahydroquinoline nitrogen with a suitable 3-pyrrolidinyl-containing alkyl halide or salt.

  • Starting Material: 1,2,3,4-Tetrahydroquinoline (THQ) serves as the nucleophilic amine.
  • Alkylating Agent: 3-chloropropylpyrrolidine hydrochloride or related chloroalkylamine hydrochloride salts.
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or aqueous acetonitrile.
  • Base: Potassium carbonate or sodium hydrogencarbonate is used to neutralize the hydrochloride salt and facilitate nucleophilic substitution.
  • Temperature: Room temperature to moderate heating (up to 60 °C) depending on the specific alkylation step.

For example, in a reported method, tetrahydroquinoline was reacted with 3-chloropropylpyrrolidine hydrochloride in DMF with potassium carbonate at room temperature to yield the corresponding N-substituted tetrahydroquinoline intermediate.

Reduction and Purification Steps

In some synthetic sequences, intermediates bearing nitro or sulfonyl groups undergo catalytic hydrogenation or reduction to convert nitro groups to amines or to remove protecting groups.

  • Catalysts: Palladium on carbon (Pd/C) under hydrogen atmosphere or Raney nickel with hydrazine hydrate.
  • Solvents: Ethanol or tetrahydrofuran (THF) mixtures.
  • Purification: After reduction, products are often purified by column chromatography on silica gel or crystallization.

These steps are crucial for preparing pure intermediates that can be further converted or salt-formed.

Formation of Dihydrochloride Salt

The final step to obtain 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride involves salt formation by treatment of the free base with hydrochloric acid.

  • Procedure: The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and hydrochloric acid gas or aqueous HCl is introduced.
  • Isolation: The dihydrochloride salt precipitates out as a crystalline solid.
  • Advantages: Salt formation improves compound stability, solubility, and handling properties.

Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Alkylation 1,2,3,4-Tetrahydroquinoline + 3-chloropropylpyrrolidine hydrochloride, K2CO3, DMF, RT 70-85 Mild conditions, nucleophilic substitution
Reduction (if required) Pd/C catalyst, H2 atmosphere, ethanol, RT >80 Converts nitro groups to amines
Salt Formation Treatment with HCl in ethanol or ethyl acetate >90 Forms dihydrochloride salt, crystallization

Representative Synthetic Scheme

  • Alkylation:
    $$ \text{THQ} + \text{Cl-(CH}2)3-\text{pyrrolidine·HCl} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, RT}} \text{N-(3-pyrrolidinylpropyl)-THQ} $$

  • Reduction (Optional):
    $$ \text{Nitro-THQ derivative} \xrightarrow[\text{H}_2]{\text{Pd/C, EtOH}} \text{Amino-THQ derivative} $$

  • Salt Formation:
    $$ \text{Free base} + 2 \text{HCl} \rightarrow \text{Dihydrochloride salt} $$

Research Findings and Optimization Notes

  • Alkylation efficiency depends on the nature of the alkyl halide salt and base used. Potassium carbonate in DMF at room temperature provides good yields with minimal side reactions.
  • Reduction steps are best performed under mild conditions to avoid over-reduction or decomposition.
  • The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced water solubility and stability.
  • Alternative solvents such as tetrahydrofuran and water mixtures have also been used successfully in related syntheses, sometimes catalyzed by potassium iodide to facilitate nucleophilic substitution.
  • Purification by column chromatography or crystallization yields high purity products suitable for further biological evaluation.

This detailed overview consolidates preparation methods for this compound from multiple research sources, emphasizing alkylation of tetrahydroquinoline with 3-pyrrolidinyl alkyl halides, reduction of intermediates if needed, and final salt formation. The described procedures are robust, reproducible, and align with best practices in heterocyclic amine synthesis for pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via cyclization reactions using acidic ionic liquids (e.g., [NMPH]H₂PO₄) or Lewis acids. For example, ionic liquids enable mild conditions (15–20°C), high yields (>80%), and reusability (5 cycles with minimal activity loss). Catalytic hydrogenation or tin/HCl reduction of quinoline precursors is also viable but may require post-synthesis purification via column chromatography or recrystallization . Optimizing solvent systems (e.g., dichloromethane or ethyl acetate/hexane mixtures) and stoichiometric ratios of precursors (e.g., 1.2:1 sulfonyl chloride to amine) improves purity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and substituent positions, with characteristic shifts for pyrrolidinyl protons (δ 2.5–3.5 ppm) and tetrahydroquinoline backbone (δ 1.5–2.2 ppm). High-Performance Liquid Chromatography (HPLC) ensures purity (>98%), while X-ray crystallography resolves stereochemistry and crystal packing (e.g., half-chair conformation of the tetrahydroquinoline ring) . Mass spectrometry (ESI-MS) validates molecular weight, with deviations <0.1% from theoretical values .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer: Column chromatography using silica gel (hexane/ethyl acetate gradients) separates isomers and unreacted precursors. Recrystallization from ethyl acetate/hexane (1:2 v/v) yields high-purity crystals (>99% by HPLC). For dihydrochloride salts, aqueous washes (5% Na₂CO₃) remove acidic impurities, followed by vacuum drying .

Advanced Research Questions

Q. How can regioselective substitutions be achieved on the tetrahydroquinoline scaffold?

  • Methodological Answer: Regioselectivity is controlled via directing groups (e.g., sulfonyl or benzyl groups) or catalysts. For example, thiocyanation-cyclization of N-cinnamyl sulfonamides in HFIP/ZnCl₂ introduces thiocyanate groups at the C3/C4 positions with >90% selectivity. Radical mechanisms involving cationic thiocyanate reagents (e.g., N-methyl-2-pyrrolidone thiocyanate) further enhance specificity .

Q. What methodologies resolve stereoisomers of 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer: Enzymatic resolution using lipases or acyltransferases (e.g., Mycobacterium smegmatis variants) achieves enantiomeric excess (>95% ee) for chiral alcohols. Chiral HPLC with amylose-based columns separates cis/trans isomers, while asymmetric catalysis (e.g., (R)-THQphos ligands) induces stereoselectivity during synthesis .

Q. How can bifunctional derivatives of this compound be designed for pharmacological applications?

  • Methodological Answer: Intramolecular cyclization of N,N'-di(3-chloro-2-hydroxypropyl) precursors forms bifunctional tetrahydroquinolines. For STAT5 inhibitors, introducing indole or pyridyl substituents at C6 enhances bioactivity. Electrophilic aromatic substitution (e.g., bromination with NBS/DMF) enables further functionalization .

Q. How should researchers address contradictions in synthetic yields or isomer ratios across studies?

  • Methodological Answer: Contradictions often arise from catalyst choice or reaction pH. For example, H₃PO₄ yields cis/trans mixtures, while ionic liquids favor trans-isomers. Systematic screening of solvents (e.g., DMF vs. dichloromethane) and temperatures (0–50°C) identifies optimal conditions. Kinetic vs. thermodynamic control mechanisms should be analyzed via time-course NMR .

Q. What strategies assess the biological activity of 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer: In vitro assays (e.g., STAT5 phosphorylation inhibition) validate target engagement, with IC₅₀ values <1 µM for potent derivatives. Structure-activity relationship (SAR) studies correlate substituent electronegativity (e.g., Cl, Br) with efficacy. Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) guides lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 2
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.